Temporin-CPb
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPIVGRLISGIL |
Origin of Product |
United States |
Physicochemical and Structural Properties of Temporin Cpb
Primary Amino Acid Sequence and Physicochemical Properties of this compound
The primary structure of this compound is a sequence of 13 amino acids. Its physicochemical properties, such as molecular weight and net charge, are key determinants of its interaction with microbial membranes.
| Property | Value |
| Amino Acid Sequence | FLPILASLVSLLK-NH2 |
| Molecular Weight | 1409.9 Da |
| Net Charge (at pH 7) | +2 |
This table presents the primary amino acid sequence and key physicochemical properties of this compound.
Secondary Structure and Conformational Dynamics of this compound
Like other members of the temporin family, this compound is largely unstructured or in a random coil conformation in aqueous solutions. iiarjournals.org However, upon encountering a hydrophobic environment, such as a microbial cell membrane, it undergoes a conformational change to form an amphipathic α-helix. mdpi.comiiarjournals.org This α-helical structure is critical for its antimicrobial activity, as it facilitates the peptide's insertion into and disruption of the bacterial membrane. iiarjournals.org
Molecular Structure and Conformational Analysis of Temporin Cpb
Primary Structure Features and Sequence Alignment within the Temporin Family
Temporin-CPb is a short, 13-amino-acid peptide with the sequence FLPIVGRLISGIL. nih.gov Like other members of the temporin family, it is characterized by a high content of hydrophobic amino acids and a C-terminal amidation. nih.govacs.org The temporin family itself is a diverse group of AMPs, typically ranging from 8 to 17 amino acids in length, isolated from the skin of various frog species. unina.it These peptides generally possess a net positive charge, although this can vary. biorxiv.org
A key feature of many temporins is a conserved N-terminal motif, often FLP-, and the presence of leucine (B10760876) at the second to last position. nih.gov The primary structure of this compound aligns with these characteristics. An alignment of this compound with other selected temporins reveals both conserved regions and points of variability, which are thought to contribute to the specific activity and target selectivity of each peptide. biorxiv.org
Table 1: Sequence Alignment of this compound and Other Temporins
| Peptide | Sequence | Length |
|---|---|---|
| This compound | FLPIVGRLISGIL | 13 |
| Temporin-CPa | IPPFIKKVLTTVF-NH2 | 13 |
| Temporin-1Ga | SILPTIVSFLSKVF | 14 |
| Temporin-1OLa | FLPFLAKILTGVL | 13 |
| Temporin-L | FVQWFSKFLGRIL | 13 |
| Temporin-B | LLPIVGNLLKSLL | 13 |
| Temporin-A | FLPLIGKVLSIL | 12 |
Secondary Structure Elucidation in Diverse Environments
The biological activity of temporins is intrinsically linked to their secondary structure, which can change depending on the surrounding environment. In aqueous solutions, these peptides are typically unstructured or adopt a random coil conformation. mdpi.comnih.gov However, upon interaction with membrane-mimicking environments, such as detergents or lipids, they tend to fold into an α-helical structure. nih.govmdpi.com This conformational transition is a hallmark of many membrane-active peptides.
Circular Dichroism Spectroscopy Applications
Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate the secondary structure of peptides and proteins. cdnsciencepub.com By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can provide information on the proportion of α-helix, β-sheet, and random coil conformations. cdnsciencepub.comdaveadamslab.com
Nuclear Magnetic Resonance Spectroscopy for Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of peptides in solution. nih.gov By analyzing the interactions between atomic nuclei, NMR can provide detailed information about bond connectivities and spatial proximities, allowing for the calculation of a high-resolution structure.
NMR studies on various temporins, such as Temporin-1OLa and Temporin-SHa, have confirmed their α-helical conformation when bound to micelles, which serve as a model for bacterial membranes. nih.gov For example, the NMR structure of temporin-1OLa in the presence of SDS micelles revealed a classic amphipathic helix. nih.gov Although specific NMR studies on this compound have not been detailed in the available literature, this technique would be crucial to precisely determine its three-dimensional fold and the orientation of its amino acid side chains when interacting with membranes.
Three-Dimensional Structural Models and Molecular Dynamics Simulations
Based on the primary sequence and the known helical propensity of temporins, three-dimensional models of this compound can be generated. These models typically depict an amphipathic α-helix, where the hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix. This amphipathicity is critical for the peptide's ability to interact with and disrupt microbial membranes.
Molecular dynamics (MD) simulations provide a computational approach to study the conformational dynamics and interactions of peptides with their environment at an atomic level. unina.it MD simulations of other temporins, such as Temporin-B and Temporin-L, have been used to investigate their aggregation in water and their interactions with lipid bilayers. unina.itresearchgate.net These simulations have provided insights into how these peptides insert into and perturb the membrane. While specific MD simulation studies for this compound were not found, this methodology would be invaluable for understanding its precise mechanism of action, including how it orients itself within a lipid bilayer and the specific interactions that lead to membrane disruption.
Impact of Environmental Factors on Conformational Dynamics
The conformation of this compound, like other temporins, is highly sensitive to environmental factors. The transition from an unstructured state in an aqueous environment to an α-helical conformation in a lipid environment is a prime example of this. mdpi.com This conformational flexibility is a key aspect of its function.
Factors such as pH and the lipid composition of the target membrane can significantly influence the peptide's structure and activity. For instance, the net charge of the peptide, which can be affected by pH, plays a role in the initial electrostatic interactions with negatively charged bacterial membranes. The specific lipid composition of a membrane can also affect the depth of peptide insertion and its disruptive capabilities. Studies on other temporins have shown that their interaction with membranes is modulated by the presence of negatively charged lipids. nih.gov
Molecular Mechanisms of Action of Temporin Cpb
Targeting Microbial Membranes
The primary and most well-documented mechanism of action for temporins, including Temporin-CPb, involves the direct targeting and disruption of microbial cell membranes. imrpress.com This interaction is fundamental to their antimicrobial efficacy.
Membrane Permeabilization and Disruption
This compound, like other temporins, induces membrane permeabilization, which leads to the disruption of the cell's physical integrity. mdpi.comnih.gov This process involves the peptide binding to and inserting into the lipid bilayer of the microbial membrane. nih.gov The consequence of this disruption is the leakage of intracellular components, which is a critical step in its bactericidal effect. mdpi.commdpi.com Studies on various temporins have shown that this membrane-disrupting activity can lead to the formation of pores or channels, although the exact mechanism can vary. nih.govnih.gov Some temporins are thought to act via a "carpet-like" mechanism, where the peptides accumulate on the membrane surface before disrupting it. nih.gov At higher concentrations, a detergent-like effect that disintegrates the membrane has also been observed for some temporins. nih.gov
Cellular Depolarization Phenomena
A direct consequence of membrane permeabilization by temporins is the depolarization of the cell membrane. mdpi.comnih.gov This occurs as the peptide-induced disruption allows for the uncontrolled passage of ions across the membrane, dissipating the electrochemical gradients that are essential for cellular functions. nih.gov This loss of membrane potential is a rapid event following peptide exposure and is a key indicator of membrane damage. nih.gov The depolarization of the cytoplasmic membrane is a shared mechanism among many amphipathic α-helical AMPs. nih.gov
Interaction with Lipid Bilayers and Model Membranes
The interaction of this compound and other temporins with lipid bilayers has been investigated using various model membrane systems to understand the molecular details of their action. Temporins, in general, are short, hydrophobic, and C-terminally amidated peptides that adopt an α-helical conformation in membrane-mimicking environments. nih.govconicet.gov.arnih.gov This amphipathic structure is crucial for their interaction with and disruption of lipid bilayers. nih.gov
Studies on temporins B and L have shown that they readily penetrate lipid monolayers, and this insertion is enhanced in the presence of negatively charged phospholipids (B1166683) like phosphatidylglycerol, which are common in bacterial membranes. nih.gov This suggests a degree of selectivity for microbial over eukaryotic membranes. nih.gov The presence of cholesterol, a key component of eukaryotic membranes, has been shown to counteract the penetration of some temporins into lipid films. nih.gov Molecular dynamics simulations of temporins B and L have indicated that these peptides fold into α-helices at the membrane surface and penetrate shallowly into the bilayer, leading to the extraction of lipids. researchgate.net
Intracellular Target Interactions
While the primary mechanism of action for most temporins is membrane disruption, there is growing evidence that some members of this peptide family may also interact with intracellular targets. imrpress.comcdnsciencepub.com Once the membrane is breached, the peptide can enter the cytoplasm and potentially interfere with various cellular processes. mdpi.com For some temporins, this can include targeting the mitochondrial membrane, which can lead to mitochondrial depolarization and the overproduction of reactive oxygen species (ROS). mdpi.com Other potential intracellular activities could involve the inhibition of protein, enzyme, or nucleic acid synthesis, or affecting protein folding. mdpi.com However, specific intracellular binding partners for this compound have not been definitively identified.
Elucidation of Specific Binding Sites and Molecular Partners
The primary binding site for this compound is the microbial cell membrane. The initial interaction is largely electrostatic, driven by the attraction between the cationic peptide and the anionic components of the microbial membrane, such as phosphatidylglycerol and cardiolipin. nih.govmdpi.com Following this initial binding, the hydrophobic nature of the peptide facilitates its insertion into the lipid bilayer. nih.gov
While the lipid bilayer is the main interaction partner, the specific molecular components that may act as "receptors" or preferential binding sites are still under investigation. For some antimicrobial peptides, specific lipid domains or membrane proteins can serve as docking sites, but this has not been explicitly detailed for this compound. The concept of "molecular partners" for this compound largely revolves around the lipid constituents of the target membrane. molecularpartners.commolecularpartners.com
Structure Activity Relationships Sar of Temporin Cpb and Its Derivatives
Influence of Amino Acid Residues on Biological Activity
The specific amino acid composition of temporins is critical to their function. While direct substitution studies on Temporin-CPb are not widely documented, research on analogous peptides like Temporin L and Temporin B provides significant insights. For instance, studies on Temporin L revealed that replacing specific amino acids with their D-enantiomers can dramatically alter biological activity. The substitution of L-amino acids with D-amino acids, known to disrupt helical structures, often leads to a significant reduction in hemolytic activity while sometimes preserving antimicrobial potency. mdpi.comresearchgate.net In one study on Temporin L, replacing Gln³ with Proline and Leu⁹ with its D-isomer maintained considerable antibacterial effects but significantly reduced toxicity. mdpi.com
Furthermore, the introduction of specific residues can enhance activity spectra. The addition of tryptophan to some temporin analogues has been shown to boost antimicrobial potency, attributed to tryptophan's unique side-chain function and its effect on hydrophobicity. nih.gov Alanine scanning studies on Temporin B identified that a Lysine (B10760008) residue at position 10 was fundamental for its activity. mdpi.com These findings underscore that individual residues in a sequence like that of this compound (which contains an Arginine at position 7 and a Lysine at position 9 in some related peptides) are not merely structural placeholders but are key to dictating target specificity and efficacy.
Role of Peptide Length and Hydrophobicity in Efficacy
Peptide length and hydrophobicity are intrinsically linked to the efficacy and selectivity of temporins. Temporins are among the shortest known AMPs, typically 10-14 amino acids long. mdpi.com This short length is advantageous for chemical synthesis and potential therapeutic development. researchgate.net
Hydrophobicity is a primary driver of both antimicrobial action and toxicity. A well-balanced hydrophobicity is required; it must be sufficient to allow the peptide to partition into the microbial membrane but not so high as to cause indiscriminate lysis of host cells, such as erythrocytes. nih.govmdpi.com this compound's low hemolytic activity is directly correlated with its relatively low hydrophobicity. iiitd.edu.in Studies on other temporins confirm this relationship. For example, increasing the hydrophobicity of Temporin L analogues by adding lipidic tags can improve membrane interaction but may also increase hemolytic potency if not carefully controlled. researchgate.nettandfonline.com Similarly, truncating peptides to reduce hydrophobicity has been used as a strategy to decrease toxicity. nih.govfrontiersin.org Therefore, the balance of hydrophobic residues like Leucine (B10760876), Isoleucine, and Phenylalanine in this compound's sequence is a critical factor in its favorable therapeutic index (high antimicrobial activity relative to toxicity).
Significance of Charge and C-Terminal Amidation
The net positive charge of temporins is a crucial feature for their initial interaction with negatively charged bacterial membranes. scispace.com Most temporins have a net charge between 0 and +3. acs.org This cationic nature facilitates electrostatic attraction to microbial surfaces, which are rich in anionic components like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. scispace.com this compound has a net positive charge from the Arginine residue at position 7. Increasing the net positive charge, typically by substituting neutral amino acids with basic residues like Lysine or Arginine, has been a common strategy to enhance the antimicrobial activity of temporin analogues and broaden their spectrum to include Gram-negative bacteria. mdpi.commdpi.com
Interactive Table: SAR Principles in the Temporin Family
| Modification Type | General Effect on Temporins | Example (Peptide Family) | Reference |
|---|---|---|---|
| Increase Net Positive Charge | Enhances antimicrobial activity, especially against Gram-negative bacteria. | Adding Lysine residues to Temporin B analogues broadened their activity spectrum. | mdpi.com |
| Increase Hydrophobicity | Can increase antimicrobial potency but often also increases hemolytic activity (toxicity). | Lipidated Temporin L analogues showed enhanced membrane interaction. | tandfonline.com |
| D-Amino Acid Substitution | Often reduces hemolytic activity by disrupting the α-helix, while potentially maintaining antimicrobial effects. | D-amino acid substitutions in Temporin L analogues reduced toxicity. | mdpi.comresearchgate.net |
| C-Terminal Amidation | Increases net positive charge and stability against proteases, enhancing membrane interaction. | A conserved feature in virtually all naturally occurring temporins. | acs.org |
Conformational Requirements for Optimal Activity and Target Specificity
While unstructured in aqueous solution, temporins adopt an amphipathic α-helical conformation upon interacting with membranes or membrane-mimicking environments like TFE (2,2,2-trifluoroethanol) or SDS (sodium dodecyl sulfate) micelles. mdpi.comfrontiersin.orgacs.org This induced structure is essential for their biological function. The α-helix organizes the peptide's amino acids so that hydrophobic residues are on one face of the helix and hydrophilic/charged residues are on the other. This amphipathic character allows the peptide to insert into and disrupt the lipid bilayer of bacterial membranes.
Rational Design and Synthesis of Temporin Cpb Analogs
Solid-Phase Peptide Synthesis Strategies (e.g., Fmoc Chemistry)
The primary method for producing Temporin-CPb and its analogs is solid-phase peptide synthesis (SPPS), most commonly utilizing fluorenylmethoxycarbonyl (Fmoc) chemistry. lgcstandards.combachem.com This strategy allows for the stepwise assembly of amino acids on an insoluble resin support, which simplifies the purification process by enabling the removal of excess reagents and by-products through simple washing and filtration steps. bachem.comgoogle.com
The synthesis process generally begins with a Rink amide resin, which is specifically chosen to yield a C-terminally amidated peptide, a characteristic feature of most natural temporins. nih.govnih.govmdpi.com The synthesis cycle for each amino acid addition involves two key steps:
Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed. This is typically achieved using a solution of a secondary amine, such as 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). lgcstandards.comnih.govacs.org
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus. Common activating agent combinations include 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) with 1-hydroxybenzotriazole (B26582) (HOBt), or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) with Oxyma. nih.govnih.govacs.org
To accelerate the synthesis process, techniques such as ultrasound-assisted solid-phase peptide synthesis (US-SPPS) can be employed, which has been successfully used for synthesizing temporin analogs. nih.govnih.govacs.org After the final amino acid is coupled and deprotected, the completed peptide is cleaved from the resin support. This final cleavage, along with the removal of any remaining acid-labile side-chain protecting groups, is typically performed using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). lgcstandards.comnih.gov The crude peptide is then purified, often via reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov
**7.2. Modification Approaches for Enhanced Biological Performance
To overcome limitations of natural peptides, such as potential toxicity or a narrow spectrum of activity, various modification strategies are employed. These approaches aim to fine-tune the physicochemical properties of this compound, such as its charge, hydrophobicity, and secondary structure, to create analogs with superior performance.
Altering the amino acid sequence is a fundamental strategy for modifying peptide function. The goal is often to modulate the delicate balance between hydrophobicity and cationicity, which is crucial for antimicrobial activity and selectivity. nih.gov
Hydrophobic/Hydrophilic Alterations: Increasing the net positive charge by introducing cationic residues like lysine (B10760008) (Lys) can enhance interactions with negatively charged bacterial membranes and broaden activity against Gram-negative bacteria. mdpi.comnih.gov Conversely, modulating hydrophobicity is key to reducing toxicity towards host cells. For instance, the substitution of Gln³ with Proline and Leu⁹ with D-Leucine in Temporin L was shown to reduce its affinity for eukaryotic membranes, thereby lowering its hemolytic activity. nih.gov The addition of norleucine (Nle), an isomer of leucine (B10760876), has been used to increase hydrophobicity and improve activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com
D-Amino Acid Incorporation: Replacing L-amino acids with their D-enantiomers at specific positions is a powerful technique. D-amino acids are known to act as helix breakers, allowing for the modulation of the peptide's secondary structure. researchgate.net This modification can significantly increase the peptide's stability by making it resistant to degradation by proteases. nih.gov Studies on Temporin L have shown that single D-amino acid substitutions can decrease hemolytic effects while maintaining potent antimicrobial, particularly anti-Candida, activity. researchgate.net
| Modification Strategy | Example Amino Acid(s) | Parent Peptide | Observed Effect | Reference |
|---|---|---|---|---|
| Increase Hydrophobicity | Norleucine (Nle) at N-terminus | [dLeu⁹, dLys¹⁰]TL | Increased activity against Gram-positive and Gram-negative strains. | nih.govmdpi.com |
| Increase Cationicity | Lysine (Lys) addition | Temporin B | Broadened activity spectrum against Gram-negative bacteria. | mdpi.comnih.gov |
| Modulate Helicity & Stability | D-Leucine (dLeu) substitution | [Pro³]TL | Reduced hemolytic activity while preserving anti-Candida activity. | researchgate.net |
| Modulate Hydrophobicity | (2-Naphthyl)-D-alanine substitution | Temporin-SHa | Improved antimicrobial and anticancer efficacy. | mdpi.com |
Modifications at the peptide's ends are common strategies to enhance stability and activity.
N-Terminal Modifications: The N-terminus can be modified by adding specific residues or chemical groups. The addition of two lysine residues to the N-terminus of a Temporin-1CEh analog successfully increased its activity against Gram-negative bacteria. nih.gov Another powerful strategy is lipidation, which involves conjugating a fatty acid chain to the N-terminus. This enhances the peptide's interaction with the lipid bilayers of bacterial membranes. nih.gov
C-Terminal Modifications: The C-terminal α-amidation is a hallmark of the temporin family and is crucial for biological activity. nih.govmdpi.comnih.gov This modification neutralizes the negative charge of the C-terminal carboxyl group, which can increase the peptide's helicity and enhance its membrane-disrupting capabilities. Synthetically, this is achieved by using specific resins like Rink amide resin during SPPS. nih.gov
Introducing conformational constraints into a linear peptide like this compound can pre-organize it into its bioactive conformation, leading to improved target affinity and stability.
Branched Designs: Dimeric or multimeric versions of temporins can be created by synthesizing them on a branched core. A dimeric form of Temporin A was synthesized using 3-N,N-di(3-aminopropyl)aminopropanoic acid as a branching unit, showing altered antimicrobial activity. conicet.gov.ar
Cyclic Designs: Peptide macrocyclization is a well-established strategy to enhance structural stability, particularly the α-helical content, which is important for the function of many temporins. nih.govacs.org Various side-chain-to-side-chain cyclization strategies have been applied to Temporin L analogs, including: nih.govacs.orgresearchgate.net
Lactam Bridges: Forming an amide bond between the side chains of amino acids like lysine and glutamic acid.
Triazole Linkers: Using copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to create a stable triazole bridge.
Hydrocarbon Stapling: Employing ring-closing metathesis (RCM) between two olefin-bearing amino acids to form a hydrocarbon staple.
Disulfide Bridges: Forming a covalent bond between the side chains of two cysteine residues.
These cyclization strategies have led to the development of analogs with significantly modulated antimicrobial and cytotoxic profiles. nih.govacs.org
N-Terminal and C-Terminal Modifications
Conjugation Strategies for Synergistic Effects with Established Agents
To enhance therapeutic efficacy, temporin analogs can be conjugated to other bioactive molecules, creating hybrid compounds with potentially synergistic or novel activities. This approach can broaden the antimicrobial spectrum or combine antimicrobial action with other beneficial properties.
One study demonstrated the conjugation of a lysine-rich temporin-1CEb analogue (DK5) to the synthetic opioid peptide dalargin (B549230) via a polyethylene (B3416737) glycol (PEG) linker. mdpi.com The resulting conjugate, DAL-PEG-DK5, showed potent bactericidal effects against both planktonic and biofilm-associated methicillin-resistant Staphylococcus aureus (MRSA) and was able to clear intracellular infections in human keratinocytes. mdpi.com
Another successful strategy involves the conjugation of temporins to conventional antibiotics. For example, the antibiotic levofloxacin (B1675101) was conjugated to the N-terminus of a retro analog of temporin-SHa. nih.gov This hybrid molecule demonstrated enhanced therapeutic potential compared to the peptide alone, showcasing a promising strategy for overcoming antibiotic resistance. nih.gov Temporins have also been shown to work synergistically with other temporin family members, such as the combination of temporins A, B, and L, which exhibits enhanced antimicrobial and anti-endotoxin activities. cabidigitallibrary.org
Advanced Research Methodologies for Temporin Cpb Studies
Quantitative Biological Activity Assays (e.g., Minimum Inhibitory Concentration, Minimum Bactericidal Concentration, Time-Kill Kinetics)
Quantitative assays are fundamental to determining the antimicrobial potency of Temporin-CPb. These methods provide standardized data on the concentration and time required for the peptide to inhibit or kill microbial pathogens.
Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.com The broth microdilution method is a standard procedure for determining the MIC of peptides like this compound. mdpi.com Studies have shown that this compound is active primarily against Gram-positive bacteria. nih.gov It has demonstrated moderate activity against vancomycin-intermediate Staphylococcus aureus (VISA) strains with an MIC of 12.5 μM. encyclopedia.pub Against the methicillin-resistant Staphylococcus aureus (MRSA) USA300 strain, the MIC has also been reported to be 12.5 μM. mdpi.comnih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (μM) | Reference |
|---|---|---|---|
| Staphylococcus aureus USA300 | Gram-positive (MRSA) | 12.5 | nih.gov |
| Staphylococcus epidermidis 1457 | Gram-positive | 12.5 | nih.gov |
| Bacillus subtilis 168 | Gram-positive | >25 | nih.gov |
| Escherichia coli ATCC 25922 | Gram-negative | >25 | nih.gov |
| Klebsiella pneumoniae ATCC 13883 | Gram-negative | >25 | nih.gov |
| Pseudomonas aeruginosa PAO1 | Gram-negative | >25 | nih.gov |
Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined by subculturing from the clear wells of an MIC test onto peptide-free agar (B569324) plates. The MBC provides insight into whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Time-Kill Kinetics: This dynamic assay measures the rate at which an antimicrobial agent kills a microbial population over time. helsinki.fi For this compound, time-kill experiments have been conducted against S. aureus USA300. The results showed that after a 90-minute incubation period, this compound was able to kill approximately 50% of the bacterial population. nih.gov Such studies are crucial for understanding the bactericidal dynamics of the peptide. helsinki.fi
Microscopic Techniques for Cellular and Subcellular Analysis
Electron microscopy provides direct visual evidence of the effects of this compound on bacterial cell structure, revealing its mechanism of action at a morphological level.
SEM is utilized to visualize the surface topography of bacterial cells after treatment with an antimicrobial peptide. nih.gov In studies involving the temporin family, S. aureus cells are treated with the peptide, fixed, dehydrated, and then coated with a conductive material for imaging. nih.gov This technique allows researchers to observe changes such as membrane blebbing, pore formation, and complete cell lysis, which are characteristic of membrane-disrupting peptides. cdnsciencepub.com While detailed SEM images for this compound are part of broader studies, the methodology is established for observing the morphological damage it imparts on bacterial cell envelopes. nih.govuniv-poitiers.fr
TEM offers a higher resolution view of the internal structures of the bacterial cell, providing insights into ultrastructural changes. mdpi.com For TEM analysis, bacterial samples treated with peptides are fixed, embedded in resin, and thinly sectioned before imaging. nih.gov This allows for the visualization of damage to the cytoplasmic membrane, leakage of intracellular contents, and alterations in cytoplasmic density. cdnsciencepub.com Studies on temporins have used TEM to confirm that the peptides cause membrane breakage and subsequent leakage of cellular components, a mechanism attributed to this compound as well. univ-poitiers.frmdpi.com
Scanning Electron Microscopy (SEM) for Morphological Changes
Biophysical Characterization of Peptide-Membrane Interactions
Biophysical techniques are essential for elucidating the molecular interactions between this compound and the bacterial cell membrane, which is its primary target. nih.govresearchgate.net These methods help explain how the peptide's structure relates to its function.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of peptides in different environments. nih.gov Temporins typically exist in a random coil structure in aqueous solutions but fold into an amphipathic α-helix in membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE). mdpi.comlsbu.ac.uk This conformational change is critical for their membrane-disrupting activity.
Fluorescence Spectroscopy: Assays using fluorescent dyes like propidium (B1200493) iodide or SYTOX Green can quantify membrane permeabilization. nih.govnih.gov These dyes cannot enter cells with intact membranes but fluoresce upon binding to nucleic acids once the membrane is compromised by the peptide. This method provides real-time data on membrane damage. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool used to determine the three-dimensional structure of peptides in membrane-mimetic environments. nih.gov It provides detailed atomic-level information on how the peptide orients itself and interacts with the lipid bilayer, which is crucial for understanding its mechanism of action. researchgate.net
Computational Biology and Bioinformatics for Sequence and Structure Prediction
Computational and bioinformatic approaches are vital for analyzing peptide sequences, predicting structures, and identifying potential new therapeutic candidates from large datasets.
Sequence Analysis and Homology: Bioinformatics databases, such as the Antimicrobial Peptide Database (APD), are used to catalogue and analyze temporin sequences, including this compound. nih.gov Such analyses help in classifying peptides into families based on sequence motifs and physicochemical properties like charge and hydrophobicity. nih.govnih.gov
Structure Prediction and Molecular Dynamics (MD) Simulations: Computational tools can predict the secondary and tertiary structures of peptides. MD simulations are used to model the dynamic interactions between this compound and bacterial membrane models at an atomic level. nih.gov These simulations can visualize how the peptide inserts into and disrupts the lipid bilayer, complementing experimental biophysical data. researchgate.netlsbu.ac.uk A bioinformatic analysis of numerous temporins, including this compound, has led to their classification into six distinct types, conferring significance to structural studies of representative members. nih.gov
In Vivo Efficacy Assessment in Non-Mammalian Models
Before advancing to mammalian trials, the in vivo efficacy of peptides like this compound is often assessed in simpler, non-mammalian model organisms. These models are cost-effective, ethically sound, and allow for high-throughput screening. frontiersin.orgnih.gov
Galleria mellonella (Greater Wax Moth): The larvae of G. mellonella are a widely used in vivo model for studying microbial infections and the efficacy of antimicrobial agents. frontiersin.org They can be maintained at human physiological temperature (37°C), and their innate immune system shares structural similarities with that of vertebrates. re-place.be Studies on the temporin family have used G. mellonella to assess the protective effects of peptides against bacterial infections, monitoring larval survival rates over time. nih.govdntb.gov.ua This model serves as a valuable preliminary step to evaluate a peptide's in vivo potential. frontiersin.org
Caenorhabditis elegans (Nematode): C. elegans is another established model organism for studying host-pathogen interactions and antimicrobial peptide efficacy. mdpi.combiorxiv.org Its transparency allows for real-time imaging of infection progression, and its fully sequenced genome facilitates genetic studies. biorxiv.org Temporin peptides have been successfully evaluated in C. elegans infection models, demonstrating the utility of this system for assessing in vivo antimicrobial activity. mdpi.comscispace.com
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Activities
Future research should prioritize a systematic exploration of Temporin-CPb's bioactivity beyond its currently identified antibacterial properties. nih.goviiitd.edu.in The broader temporin family exhibits a wide range of functions, suggesting that this compound may possess similar, yet undiscovered, capabilities. conicet.gov.arresearchgate.net
Anticancer Potential: Many temporins, such as Temporin-1CEa, have demonstrated cytotoxic activity against various cancer cell lines by disrupting the cell membrane. mdpi.complos.org Studies show that these peptides can induce membrane breakage, leading to the leakage of intracellular components and subsequent cell death. mdpi.com Investigations into this compound's efficacy against different cancer types, including breast cancer and melanoma, are warranted. nih.govmdpi.com
Antiviral Activity: The antiviral properties of temporins are an emerging area of interest. For instance, Temporin B has been shown to inhibit Herpes Simplex Virus 1 (HSV-1) by disrupting the viral envelope and interfering with the viral life cycle. asm.org Research should be directed toward evaluating this compound against a panel of clinically relevant viruses, particularly enveloped viruses that are susceptible to membrane-active agents.
Immunomodulatory Effects: Antimicrobial peptides are increasingly recognized as modulators of the innate immune response. nih.gov Some temporin-derived peptides have demonstrated the ability to modulate inflammatory responses in vivo. bham.ac.uk Future studies should examine whether this compound can influence cytokine production, immune cell migration, and other inflammatory pathways, which could open therapeutic avenues for inflammatory diseases.
Antifungal and Antiparasitic Activities: While some temporins have shown activity against pathogenic yeasts like Candida albicans and parasites such as Trypanosoma cruzi, the activity of this compound in these areas is not well-defined. plos.orgcdnsciencepub.com Comprehensive screening against a range of fungal and parasitic pathogens could reveal new anti-infective applications. cdnsciencepub.com
Development of Next-Generation this compound Analogs with Optimized Profiles
A significant avenue for future research lies in the rational design of this compound analogs to enhance therapeutic efficacy and minimize potential toxicity. researchgate.net Structure-activity relationship (SAR) studies on other temporins have established a clear precedent for this approach, demonstrating that modifications to the peptide's primary sequence can dramatically alter its biological profile. mdpi.com
Key strategies for optimization include:
Modulating Cationicity and Hydrophobicity: The balance between positive charge and hydrophobicity is critical for the activity and selectivity of AMPs. Increasing the net positive charge, often by introducing lysine (B10760008) or arginine residues, has been shown to broaden the antimicrobial spectrum of temporins to include Gram-negative bacteria. researchgate.netmdpi.com Conversely, carefully tuning hydrophobicity can reduce hemolytic activity, a known limitation of some natural temporins. mdpi.com
Amino Acid Substitution: Replacing specific amino acids can confer desirable properties. The substitution with D-amino acids, for example, can enhance proteolytic stability, a crucial factor for in vivo applications. mdpi.comnih.gov Alanine scanning and substitution with non-proteinogenic amino acids are other powerful tools to identify residues critical for activity and to fine-tune the peptide's function. mdpi.comnih.gov
Structural Modifications: Introducing conformational constraints, such as cyclization via lactam bridges or other linkers, can stabilize the peptide's bioactive conformation (e.g., α-helix) and improve its pharmacodynamic properties. acs.org
The following table details examples of analog development from other temporins, providing a blueprint for the potential optimization of this compound.
| Parent Peptide | Modification Strategy | Observed Outcome | Reference |
| Temporin-B | Introduction of Lysine residues to increase positive charge. | Broadened spectrum of activity against Gram-negative bacteria. | mdpi.com |
| Temporin-L | Replacement of Gln3 with Proline to induce a structural turn. | Increased activity against Gram-positive bacteria and yeast; reduced hemolytic activity. | nih.gov |
| Temporin-1CEb | Introduction of Lysine residues (creating analog L-K6). | Enhanced activity against Gram-negative and Gram-positive bacteria with significantly reduced hemolytic activity. | mdpi.com |
| Temporin-SHa | Substitution with D-amino acids. | Improved proteolytic stability and potent antifungal activity. | cdnsciencepub.comnih.gov |
| Temporin L | Cyclization using various chemical linkers. | Enhanced α-helicity and potent antibiofilm activity against P. aeruginosa and MRSA. | acs.org |
This table is interactive and can be sorted by column.
Investigation into Molecular Evolution and Biodiversity of Temporins
A deeper understanding of the molecular evolution and biodiversity of the temporin family can provide crucial context for the functional and structural properties of this compound. Temporins are a highly diverse group of peptides found across numerous frog species, with their sequences shaped by evolutionary pressures. researchgate.netnih.gov
Future research in this area should focus on:
Phylogenetic Analysis: Comprehensive phylogenetic studies can trace the evolutionary relationships between this compound and other temporins. nih.gov This can reveal conserved motifs and variable regions, offering clues into which parts of the peptide are essential for its core structure and which are adaptable for specific functions.
Trans-Specific Polymorphism: Studies have shown that some temporin alleles are shared between different frog species, a phenomenon known as trans-specific polymorphism. diva-portal.org Investigating the evolutionary history of this compound's gene could indicate whether it has been maintained through balancing selection, suggesting a long-standing and important biological role.
Adaptive Evolution: The hypervariable nature of the active peptide region in temporin genes points to strong positive selection, likely driven by a co-evolutionary arms race with pathogens. diva-portal.org By analyzing the genetic sequences of this compound and its orthologs from different populations or related species, researchers can identify sites under positive selection, which are prime targets for mutagenesis in analog design.
Integration with Advanced Delivery Systems
Translating any peptide therapeutic from the lab to the clinic requires overcoming challenges such as poor stability, rapid degradation, and potential off-target toxicity. Integrating this compound or its optimized analogs into advanced delivery systems is a critical step toward realizing its therapeutic potential. frontiersin.org
Future perspectives in this domain include:
Liposomal Encapsulation: Liposomes are versatile nanocarriers that can protect peptides from enzymatic degradation and control their release. unimi.it Stimulus-responsive liposomes, which release their payload in response to specific environmental triggers like the low pH of a tumor microenvironment or the presence of bacterial enzymes, are a particularly promising strategy. unimi.it
Nanoparticle Conjugation: Attaching this compound to nanoparticles (e.g., gold, silica, or polymeric nanoparticles) can improve its pharmacokinetic profile and allow for targeted delivery. techscience.com These systems can be engineered to specifically accumulate at sites of infection or tumors, thereby increasing local concentration and efficacy while minimizing systemic exposure.
Hydrogel Formulations: For topical applications, such as treating skin infections or wounds, formulating this compound within a hydrogel matrix can provide sustained local release and maintain a high concentration of the peptide at the target site.
Interdisciplinary Approaches for Comprehensive Understanding
A truly comprehensive understanding and successful translation of this compound will necessitate a highly interdisciplinary research effort, merging expertise from various scientific fields.
Bioinformatics and Computational Biology: These tools are essential for analyzing sequence data, predicting three-dimensional structures, and modeling peptide-membrane interactions. nih.govnih.gov In silico screening of potential analogs can streamline the design process and prioritize candidates for chemical synthesis.
Medicinal and Synthetic Chemistry: Expertise in peptide synthesis, purification, and modification is fundamental to creating the novel analogs discussed in section 9.2. acs.orgeurekaselect.com Chemists are crucial for developing the linkers and conjugation strategies needed for advanced delivery systems.
Molecular and Cell Biology: These disciplines are vital for elucidating the mechanisms of action of this compound and its analogs. mdpi.com Techniques such as fluorescence microscopy, flow cytometry, and various cellular assays are needed to assess membrane disruption, intracellular targeting, and immunomodulatory effects.
Nanotechnology and Materials Science: The development of sophisticated delivery systems relies on expertise in creating and characterizing nanomaterials like liposomes and nanoparticles. frontiersin.orgtechscience.com This field provides the tools to overcome the inherent pharmacological limitations of peptide-based drugs.
By pursuing these integrated research directions, the scientific community can fully explore the multifaceted potential of this compound, paving the way for the development of a new generation of peptide-based therapeutics.
Q & A
Q. What experimental approaches are recommended for elucidating the molecular mechanism of Temporin-CPb's antimicrobial activity?
Q. How should researchers design comparative studies to assess this compound's bioactivity against related antimicrobial peptides?
Methodological Answer:
- Apply the PICO framework (Population: bacterial strains; Intervention: this compound; Comparison: existing peptides like Temporin-A; Outcome: MIC, hemolytic activity) to structure experiments .
- Include negative controls (e.g., untreated bacterial cultures) and positive controls (e.g., commercially available antimicrobial peptides) .
- Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for statistical analysis of bioactivity differences .
Q. What are the best practices for characterizing this compound's stability under physiological conditions?
Methodological Answer:
- Conduct pH stability assays (pH 4–8) and protease resistance tests (e.g., trypsin/chymotrypsin exposure) to simulate gastrointestinal or serum environments .
- Quantify degradation kinetics via high-performance liquid chromatography (HPLC) and mass spectrometry .
- Validate findings using in vivo models (e.g., murine infection studies) to correlate stability with efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound's cytotoxicity across cell lines?
Methodological Answer:
- Perform a systematic meta-analysis of existing studies to identify variables causing discrepancies (e.g., cell culture conditions, peptide concentration gradients) .
- Design cross-validation experiments using standardized protocols (e.g., ISO 10993-5 for cytotoxicity testing) .
- Apply multivariate regression to isolate factors (e.g., lipid composition of cell membranes) influencing toxicity .
Q. What strategies optimize this compound's delivery in complex biological systems while minimizing off-target effects?
Methodological Answer:
- Use nanocarrier systems (e.g., liposomes or polymeric nanoparticles) for targeted delivery; assess encapsulation efficiency and release kinetics via fluorescence tagging .
- Conduct in silico toxicity prediction (e.g., ProTox-II) to prioritize formulations with low immunogenicity .
- Validate using ex vivo models (e.g., human skin explants) to evaluate tissue penetration and biocompatibility .
Q. How should researchers design interdisciplinary studies to explore this compound's immunomodulatory potential?
Methodological Answer:
- Integrate transcriptomic profiling (RNA-seq) of immune cells exposed to this compound to identify signaling pathways (e.g., NF-κB, MAPK) .
- Pair with cytokine ELISA arrays to quantify inflammatory markers (e.g., IL-6, TNF-α) and validate mechanistic hypotheses .
- Collaborate with computational biologists to build gene regulatory networks and predict downstream effects .
Addressing Methodological Challenges
Q. What frameworks ensure ethical and reproducible in vivo studies of this compound?
- Follow FINER criteria (Feasible, Novel, Ethical, Relevant) for animal model selection and sample size calculation .
- Document protocols in alignment with ARRIVE guidelines to enhance reproducibility .
- Include sham controls and blinded outcome assessments to reduce bias .
Q. How can researchers leverage conflicting data to refine hypotheses about this compound's mode of action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
